molecular formula C26H27N3O5S B11237973 5-(methylsulfonyl)-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

5-(methylsulfonyl)-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11237973
M. Wt: 493.6 g/mol
InChI Key: CSGLPYATMPCUKI-UHFFFAOYSA-N
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Description

5-METHANESULFONYL-N-{2-[(1-PHENYLETHYL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound features a benzoxazepine core, which is a seven-membered ring containing both nitrogen and oxygen atoms, and is substituted with a methanesulfonyl group, a phenylethyl carbamoyl group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHANESULFONYL-N-{2-[(1-PHENYLETHYL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-aminophenol derivative and a suitable electrophile.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the benzoxazepine core using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Phenylethyl Carbamoyl Group: This can be accomplished through a carbamoylation reaction using phenylethyl isocyanate.

    Formation of the Carboxamide Group: This step involves the amidation of the benzoxazepine core with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-METHANESULFONYL-N-{2-[(1-PHENYLETHYL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme inhibition or protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-METHANESULFONYL-N-{2-[(1-PHENYLETHYL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazepine Derivatives: Compounds with a similar benzoxazepine core structure.

    Methanesulfonyl Derivatives: Compounds containing a methanesulfonyl group.

    Carbamoyl Derivatives: Compounds containing a carbamoyl group.

Uniqueness

5-METHANESULFONYL-N-{2-[(1-PHENYLETHYL)CARBAMOYL]PHENYL}-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. The presence of the methanesulfonyl group, phenylethyl carbamoyl group, and carboxamide group on the benzoxazepine core provides a unique chemical profile that distinguishes it from other similar compounds.

Properties

Molecular Formula

C26H27N3O5S

Molecular Weight

493.6 g/mol

IUPAC Name

5-methylsulfonyl-N-[2-(1-phenylethylcarbamoyl)phenyl]-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C26H27N3O5S/c1-18(19-10-4-3-5-11-19)27-25(30)20-12-6-7-13-21(20)28-26(31)24-16-17-29(35(2,32)33)22-14-8-9-15-23(22)34-24/h3-15,18,24H,16-17H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

CSGLPYATMPCUKI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3CCN(C4=CC=CC=C4O3)S(=O)(=O)C

Origin of Product

United States

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